N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide
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Overview
Description
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide is a complex organic compound that features an indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide involves multiple steps. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide involves its interaction with molecular targets in cells. It may bind to specific receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-chloro-3,5-dimethylphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-10-8-13(9-11(2)16(10)20)26-12(3)19(25)24-23-18-15-7-5-4-6-14(15)17(21)22-18/h4-9,12H,1-3H3,(H,24,25)(H2,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLSXJEFZUNEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NN=C2C3=CC=CC=C3C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N/N=C/2\C3=CC=CC=C3C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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